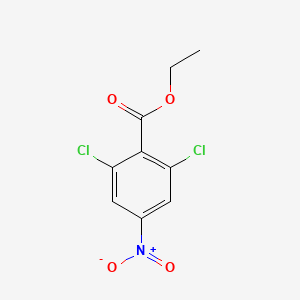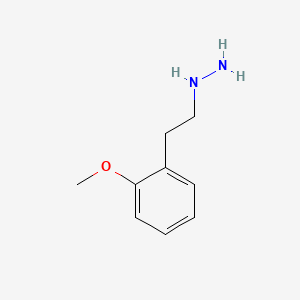
o-Methoxyphenelzine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Methoxyphenelzine: is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It is structurally related to phenelzine, a well-known antidepressant. The addition of a methoxy group to the phenelzine molecule results in this compound, which may exhibit unique pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Methoxyphenelzine typically involves the introduction of a methoxy group to the phenelzine molecule. One common method is the methylation of phenelzine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: o-Methoxyphenelzine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of o-Hydroxyphenelzine.
Reduction: The nitro group in the phenelzine moiety can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed:
Oxidation: o-Hydroxyphenelzine
Reduction: Amino derivatives of phenelzine
Substitution: Various substituted phenelzine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: o-Methoxyphenelzine is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter levels. Its ability to inhibit monoamine oxidase enzymes makes it a candidate for investigating the regulation of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Medicine: this compound is explored for its potential therapeutic applications in treating depression and anxiety disorders. Its pharmacological profile is studied to understand its efficacy and safety compared to other MAOIs.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other therapeutic agents. Its unique chemical properties make it a valuable building block for drug development.
Wirkmechanismus
o-Methoxyphenelzine exerts its effects by inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B). This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The elevated levels of these neurotransmitters contribute to its antidepressant and anxiolytic effects. The methoxy group may also influence the compound’s binding affinity and selectivity for the MAO enzymes, potentially enhancing its therapeutic profile.
Vergleich Mit ähnlichen Verbindungen
Phenelzine: A classic MAOI used in the treatment of depression.
Tranylcypromine: Another MAOI with a different chemical structure but similar pharmacological effects.
Isocarboxazid: An MAOI used for treating depression, structurally distinct from phenelzine.
Uniqueness: o-Methoxyphenelzine is unique due to the presence of the methoxy group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural modification can influence its metabolic stability, bioavailability, and interaction with MAO enzymes, potentially offering advantages over other MAOIs in terms of efficacy and safety.
Eigenschaften
CAS-Nummer |
32504-13-5 |
|---|---|
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-12-9-5-3-2-4-8(9)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |
InChI-Schlüssel |
SVQDAZZAJHNZML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


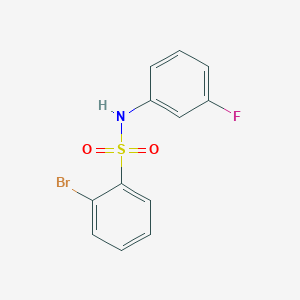
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12437806.png)
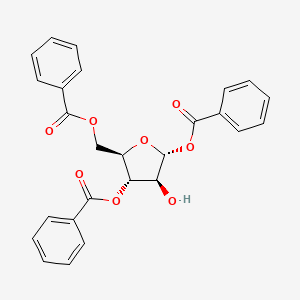

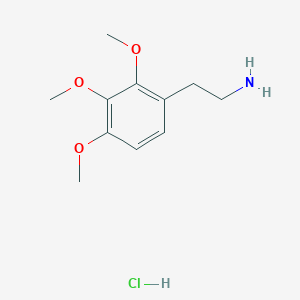
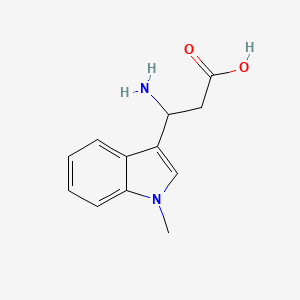
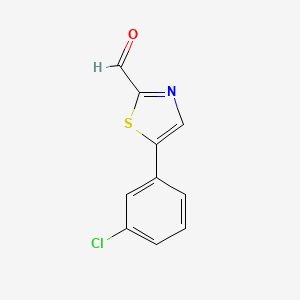
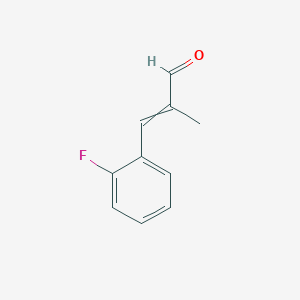
![Potassium imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B12437845.png)

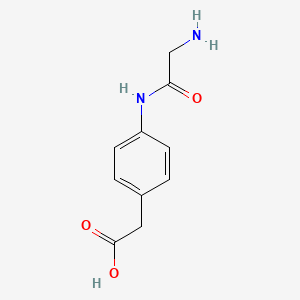
![(1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol](/img/structure/B12437853.png)
![Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate](/img/structure/B12437854.png)
